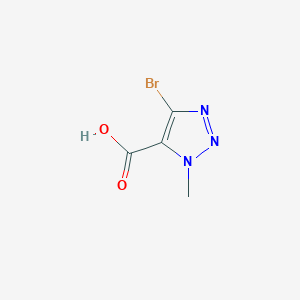
1H-1,2,3-Triazole-5-carboxylic acid, 4-bromo-1-methyl-
Overview
Description
1H-1,2,3-Triazole-5-carboxylic acid, 4-bromo-1-methyl- (hereafter referred to as 4-bromo-1-methyl-1H-1,2,3-triazole-5-carboxylic acid) is an important organic compound used in a variety of scientific research applications. It is a heterocyclic compound with a five-membered ring structure that includes one nitrogen and four carbon atoms. It is an aromatic compound with a distinctive odour and is a white, crystalline solid. 4-bromo-1-methyl-1H-1,2,3-triazole-5-carboxylic acid has been used in a wide range of scientific research applications, including synthetic organic chemistry, biochemistry, and pharmacology.
Scientific Research Applications
Synthesis and Chemical Properties
Oriented Synthesis : A new method for synthesizing 1-methyl-4-phenyl-1H-1,2,3-triazole-5-carboxylic acid was designed using phenyl acetylene. This approach benefits from readily available materials, high stereoselectivity, and good overall yield (Da’an Liu et al., 2015).
Ruthenium-catalyzed Synthesis : The ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates facilitates the creation of triazole-based scaffolds for biologically active compounds. This method overcomes challenges posed by the Dimroth rearrangement (S. Ferrini et al., 2015).
Synthesis and Structure of N-acetylated Derivatives : The study of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate and its acetylated products using various spectroscopic methods revealed insights into the susceptibility to acetylation and the formation of diacetylated isomers (A. Dzygiel et al., 2004).
Alkylation Reaction : The alkylation of sodium 1-aryl- and 1-arylmethyleneamino-1,2,3-triazol-5-olates results in compounds of mesoionic structure, revealing the diverse chemical reactivity of 1H-1,2,3-triazole derivatives (Yu. A. Rozin et al., 2002).
Polymer-supported Synthesis : The traceless synthesis of 1,2,4-triazoles on polymer supports, utilizing immobilized mesoionic 1,3-oxazolium-5-olates, demonstrates an innovative approach for the creation of complex triazole structures (S. Samanta et al., 2005).
Biological and Medicinal Applications
Antibacterial Activity : The synthesis of 5-(1H-1,2,4-triazol-3-ylsulfanylmethyl)furan-2-carboxylic acid derivatives and their evaluation for antibacterial properties highlights the potential medicinal applications of these compounds (Мелкон Арпиарович Ирадян et al., 2014).
Anticancer Activity Evaluation : The synthesis and evaluation of novel aziridine-1,2,3-triazole hybrid derivatives for their anticancer activity against human leukemia and hepatoma cells showcase the therapeutic potential of these triazole derivatives (Hong-Ru Dong et al., 2017).
Antimicrobial Activity : Synthesis and characterization of substituted 1,2,3-triazoles and their antimicrobial activity further demonstrate the biomedical relevance of these compounds (Bantwal Shivarama Holla et al., 2005).
properties
IUPAC Name |
5-bromo-3-methyltriazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrN3O2/c1-8-2(4(9)10)3(5)6-7-8/h1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJJJUEPHZZMYOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(N=N1)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-1,2,3-Triazole-5-carboxylic acid, 4-bromo-1-methyl- | |
CAS RN |
1391631-21-2 | |
| Record name | 4-bromo-1-methyl-1H-1,2,3-triazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















![3-Bromo-6-ethyl-5-methylpyrazolo[1,5-A]pyrimidin-7(4H)-one](/img/structure/B1378999.png)